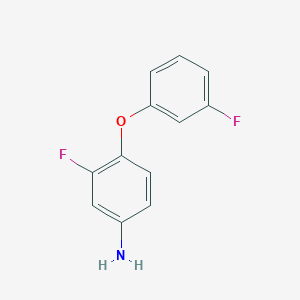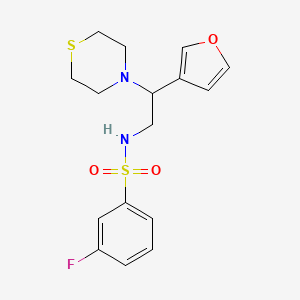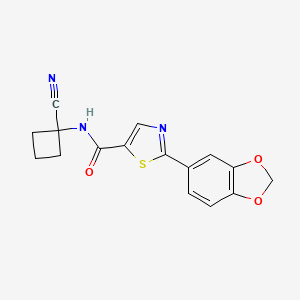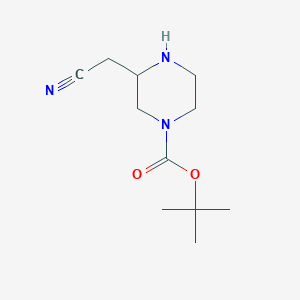
tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate, also known as Boc-CMP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development.
Scientific Research Applications
Synthesis and Characterization
- Tert-butyl piperazine derivatives, including similar compounds to tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate, are synthesized and characterized through various methods like LCMS, NMR, IR, and CHN elemental analysis. These compounds exhibit distinct crystalline structures and molecular configurations, which are crucial for their potential applications in various fields (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Some tert-butyl piperazine derivatives have been evaluated for their biological activities, such as antibacterial and anthelmintic properties. However, the efficacy of these activities varies, with some compounds showing moderate activity (Kulkarni et al., 2016).
Crystal Structure Analysis
- The crystal structure of tert-butyl piperazine derivatives is an area of interest, with studies focusing on their crystallization and molecular structure. This analysis helps in understanding the compound's physical and chemical properties, which are essential for their potential applications (Mamat et al., 2012).
Applications in Catalysis
- Certain tert-butyl piperazine derivatives have been explored for their use in catalytic applications. For example, they have been used in Knoevenagel condensation reactions under microwave-assistance, demonstrating their potential as catalysts in organic synthesis (Yang et al., 2004).
Anticorrosive Properties
- Novel heterocyclic compounds like tert-butyl piperazine derivatives have shown promising anticorrosive behavior for materials like carbon steel in corrosive environments. Their efficiency in corrosion inhibition makes them valuable in material science and engineering applications (Praveen et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 1-boc-piperazine are known to undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives . These derivatives can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances .
Mode of Action
It’s worth noting that similar compounds like 1-boc-piperazine are known to undergo buchwald-hartwig coupling reactions with aryl halides .
Biochemical Pathways
It’s known that similar compounds like 1-boc-piperazine can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules .
Result of Action
Similar compounds like 1-boc-piperazine are known to form corresponding amine derivatives through buchwald-hartwig amination with various aryl halides .
Action Environment
It’s known that similar compounds like 1-boc-piperazine should be stored at 2-8°c and protected from light .
Properties
IUPAC Name |
tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-9(8-14)4-5-12/h9,13H,4,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMGXPIFQIFJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367929-39-2 |
Source


|
| Record name | tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione](/img/structure/B2486744.png)
![2-[(4,6-Diketo-2-thioxo-hexahydropyrimidin-5-yl)methyleneamino]-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester](/img/structure/B2486746.png)

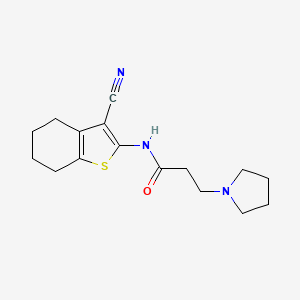
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2486749.png)
![[1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B2486750.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2486752.png)
![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2486755.png)
![2-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2486759.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2486760.png)

